tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
Overview
Description
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate: is a chemical compound with the molecular formula C7H10BrN3O2S . It is characterized by a bromine atom attached to the 3rd position of a 1,2,4-thiadiazole ring, which is further substituted with a tert-butyl carbamate group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate typically involves the following steps:
Formation of 1,2,4-thiadiazole ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with appropriate halides under acidic conditions.
Bromination: The 1,2,4-thiadiazole ring is then brominated at the 3rd position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Carbamate Formation: The final step involves the reaction of the brominated thiadiazole with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different bromo-substituted thiadiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Bromo-substituted thiadiazoles with reduced bromine content.
Substitution Products: Thiadiazoles with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: It may be explored for its therapeutic properties and used in the design of new drugs targeting specific diseases. Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
tert-Butyl (3-chloro-1,2,4-thiadiazol-5-yl)carbamate
tert-Butyl (3-fluoro-1,2,4-thiadiazol-5-yl)carbamate
tert-Butyl (3-iodo-1,2,4-thiadiazol-5-yl)carbamate
Uniqueness: tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate is unique due to the presence of the bromine atom, which imparts different chemical and physical properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMVCPHORZZSJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659641 | |
Record name | tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101173-94-7 | |
Record name | tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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